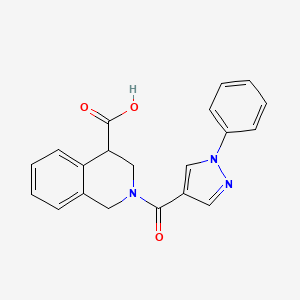![molecular formula C19H26N4O3 B7358583 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7358583.png)
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.
Wirkmechanismus
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile works by irreversibly binding to the mutated form of EGFR, which is present in T790M-positive NSCLC cells. This binding prevents the activation of downstream signaling pathways, leading to cell growth inhibition and apoptosis. Unlike first- and second-generation EGFR TKIs, this compound does not inhibit the wild-type EGFR, which is important for maintaining normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on NSCLC cells. It inhibits cell proliferation, induces apoptosis, and suppresses the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. In addition, this compound has been shown to have antiangiogenic effects, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the T790M mutation, which makes it an ideal tool for studying the role of this mutation in NSCLC. In addition, this compound has a favorable safety profile, which allows for higher dosing in preclinical studies. However, this compound is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile. One area of research is the development of combination therapies that can enhance the antitumor activity of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to personalize treatment for NSCLC patients. Finally, there is a need for further studies to investigate the long-term effects of this compound on normal cells and tissues.
Synthesemethoden
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile was synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company. The synthesis method involves the use of a series of chemical reactions, including coupling, amidation, and cyclization, to produce the final compound. The synthesis process has been described in detail in several scientific publications, including a patent application by AstraZeneca.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with T790M-positive NSCLC, with response rates ranging from 50% to 80%. In addition, this compound has demonstrated a favorable safety profile, with fewer side effects than first- and second-generation EGFR TKIs.
Eigenschaften
IUPAC Name |
2-[2-[2-[(4-methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-21-6-8-22(9-7-21)13-17-14-23(10-11-25-17)19(24)15-26-18-5-3-2-4-16(18)12-20/h2-5,17H,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCPULFMXTKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CCO2)C(=O)COC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,2,4-trimethylquinoline-3-carboxamide](/img/structure/B7358501.png)
![(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone](/img/structure/B7358511.png)
![[1-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7358517.png)
![3-methyl-5-[1-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7358528.png)

![2-[1-(6-Oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]acetamide](/img/structure/B7358539.png)
![1-methyl-4-[[(1R,2S)-2-piperidin-4-ylcyclopropanecarbonyl]amino]pyrrole-2-carboxamide](/img/structure/B7358553.png)
![1-(4,10-Dihydrotriazolo[5,1-c][1,4]benzodiazepin-5-yl)-2-(2-fluorophenoxy)butan-1-one](/img/structure/B7358554.png)
![1H-benzimidazol-4-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358559.png)
![4-[2-cyano-3-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile](/img/structure/B7358567.png)
![1-[4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B7358568.png)
![1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7358575.png)
![1-(2-fluorophenyl)-4-hydroxy-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)pyrazole-3-carboxamide](/img/structure/B7358591.png)
![1,2,4-Benzotriazin-3-yl-[2-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7358602.png)